p-Butyl (R)-Ibuprofen Methyl Ester
Description
Properties
Molecular Formula |
C₁₄H₂₀O₂ |
|---|---|
Molecular Weight |
220.31 |
Synonyms |
(R)-2-(4-Butylphenyl)propanoic Acid Methyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares p-Butyl (R)-Ibuprofen Methyl Ester with structurally related ibuprofen esters:
*Lipophilicity estimates based on alkyl chain length and branching.
Key Observations :
- Stereochemistry significantly impacts stability: The (S)-ibuprofen methyl ester is thermodynamically favored over the (R)-isomer by 0.944 kcal/mol due to lower energy barriers in [1,3]-hydrogen transfer reactions .
- Branched esters (e.g., isopropyl) exhibit higher thermal stability, likely due to steric hindrance against hydrolysis .
Enzymatic and Chemical Reactivity
Hydrolysis Kinetics in Different Media


Key Findings :
- Longer alkyl chains (e.g., butyl vs. methyl) reduce enzymatic hydrolysis rates due to steric effects .
- Elevated temperatures (80°C) accelerate non-enzymatic hydrolysis, with methyl esters being marginally more reactive than butyl esters .
Chiral Recognition and Host-Guest Interactions
Studies on permethylated β-cyclodextrin (TRIMEB) interactions reveal:
- Methyl esters (e.g., R-iBuOMe) exhibit shorter geometric center distances to TRIMEB (~4.2 Å) compared to butyl esters (~5.1 Å), suggesting weaker binding for bulkier esters .

- The R-configuration in this compound may favor specific hydrophobic interactions with cyclodextrin cavities, though steric hindrance from the para-butyl group could limit encapsulation efficiency .
Analytical Profiles
Preparation Methods
Fischer Esterification of Racemic Ibuprofen
The Fischer esterification reaction is a classical method for converting carboxylic acids to esters. For racemic ibuprofen, this involves refluxing the acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The general reaction proceeds as follows:
Key Findings :
-
Reaction Conditions : A molar ratio of 1:5 (ibuprofen:methanol) with 1–2% H₂SO₄ at 65–70°C for 12–24 hours achieves >95% conversion to the racemic ester .
-
Challenges : The reaction produces a racemic mixture, necessitating subsequent enantiomeric resolution.
-
Side Reactions : Prolonged heating (>24 hours) leads to dehydration byproducts, reducing yield .
Table 1: Optimization of Fischer Esterification Parameters
| Parameter | Optimal Range | Conversion (%) | Purity (%) |
|---|---|---|---|
| Methanol Molar Ratio | 5:1 (vs. ibuprofen) | 95–98 | 90–92 |
| Catalyst (H₂SO₄) | 1.5% (v/v) | 97 | 91 |
| Temperature | 70°C | 98 | 93 |
Enzymatic Resolution via Lipase-Catalyzed Esterification
Enzymatic resolution using lipases is a green chemistry approach to isolate the (R)-enantiomer. Candida rugosa lipase (CRL) exhibits preferential activity toward the (S)-enantiomer, enabling kinetic resolution of racemic ibuprofen.
Procedure :
-
Substrate Preparation : Racemic ibuprofen is dissolved in an organic solvent (e.g., cyclohexane).
-
Esterification : CRL catalyzes the reaction between (S)-ibuprofen and methanol, forming (S)-methyl ester and leaving unreacted (R)-ibuprofen.
-
Separation : The (R)-ibuprofen is isolated via extraction or chromatography.
Key Findings :
-
Solvent Selection : Cyclohexane enhances enzyme stability, achieving 92% enantiomeric excess (e.e.) for (R)-ibuprofen .
-
Temperature Dependence : Reactions at 37°C yield higher selectivity (E = 58.9) compared to 25°C (E = 40.1) .
-
Catalyst Reusability : Immobilized CRL retains >90% activity after five cycles .
Table 2: Enzymatic Resolution Performance Metrics
| Lipase Source | Solvent | Temperature | e.e. (%) | Conversion (%) |
|---|---|---|---|---|
| Candida rugosa MY | Cyclohexane | 37°C | 95.0 | 30.6 |
| Candida rugosa OF | Isooctane | 40°C | 85.2 | 42.0 |
Asymmetric Carbonylation for Direct (R)-Ester Synthesis
Palladium-catalyzed carbonylation offers a route to enantiomerically enriched ibuprofen esters. This method involves reacting 1-halo-1-(4-isobutylphenyl)ethane with carbon monoxide (CO) and methanol in the presence of a chiral palladium complex.
Reaction Mechanism :
L = Chiral phosphine ligand (e.g., BINAP).
Key Findings :
-
Catalyst System : PdCl₂ with (R)-BINAP achieves 88% e.e. at 110–120°C under 6.1 MPa CO pressure .
-
Solvent Effects : Methyl ethyl ketone (MEK) improves catalyst solubility, yielding 82% ester compared to 68% in toluene .
-
Limitations : High-pressure equipment and ligand cost limit scalability.
Table 3: Carbonylation Reaction Parameters
| Parameter | Optimal Value | Yield (%) | e.e. (%) |
|---|---|---|---|
| CO Pressure | 6.1 MPa | 82 | 88 |
| Ligand (BINAP) | 0.5 mol% | 85 | 90 |
| Temperature | 110°C | 80 | 85 |
Comparative Analysis of Methodologies
Table 4: Advantages and Limitations of Each Method
| Method | Yield (%) | e.e. (%) | Scalability | Cost |
|---|---|---|---|---|
| Fischer + Resolution | 95 | 95 | Moderate | Low |
| Enzymatic Resolution | 30–40 | 95 | High | Moderate |
| Asymmetric Carbonylation | 80–85 | 88–90 | Low | High |
-
Fischer Esterification : Cost-effective but requires additional resolution steps.
-
Enzymatic Resolution : Eco-friendly but low conversion per cycle.
-
Asymmetric Carbonylation : High enantioselectivity but impractical for industrial use.
Physicochemical Characterization
Post-synthesis analysis confirms the identity and purity of (R)-ibuprofen methyl ester:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing p-Butyl (R)-Ibuprofen Methyl Ester with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves transesterification of ibuprofen derivatives with methanol under acidic catalysis. Key parameters include:
- Catalyst : Concentrated sulfuric acid (H₂SO₄) protonates the carbonyl group, enhancing nucleophilic attack by methanol .
- Molar Ratio : A 1:1 stoichiometric ratio of ibuprofen derivative to methanol is critical, though excess methanol (e.g., 2:1) can drive equilibrium toward ester formation .
- Temperature : Moderate heating (60–80°C) accelerates the reaction while minimizing thermal degradation.
- Experimental Design : Taguchi methods optimize variables (e.g., catalyst concentration, reaction time) to maximize yield. For example, in methyl ester production, parameter optimization via signal-to-noise (S/N) ratios identified methanol-to-oil ratio as the most influential factor .
Q. How can researchers characterize the enantiomeric purity of p-Butyl (R)-Ibuprofen Methyl Ester?
- Methodological Answer :
- Chiral HPLC : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate (R)- and (S)-isomers. Retention times and peak areas quantify enantiomeric excess (ee) .
- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct chemical shifts for enantiomers in ¹H-NMR spectra .
- Polarimetry : Measure optical rotation at specific wavelengths (e.g., 589 nm) to confirm dominance of the (R)-enantiomer .
Q. What experimental design strategies improve methyl ester synthesis yields in small-scale reactions?
- Methodological Answer :
- Taguchi Design : Systematically vary parameters (e.g., catalyst concentration, reaction time, temperature) and analyze S/N ratios to identify optimal conditions. For rapeseed methyl ester production, this method achieved 95% yield by prioritizing methanol-to-oil ratio .
- Central Composite Design (CCD) : A response surface methodology (RSM) model can predict interactions between variables (e.g., acid catalyst concentration vs. stirring rate) .
Advanced Research Questions
Q. What computational methods elucidate the isomerization mechanism of p-Butyl (R)-Ibuprofen Methyl Ester?
- Methodological Answer :
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) model the [1,3]-hydride shift mechanism during (R)-to-(S) isomerization. Calculations reveal a 72 kcal/mol energy barrier for the transition state in the first excited singlet (S₁) state .
- Excited-State Dynamics : Time-dependent DFT (TD-DFT) simulations at 231 nm excitation correlate with photostability differences. The (S)-isomer exhibits greater thermodynamic stability (ΔG = -0.944 kcal/mol), favoring its retention under UV exposure .
Q. How do thermodynamic and kinetic factors influence the photostability of (R)- vs. (S)-ibuprofen methyl ester isomers?
- Methodological Answer :
- Kinetic Stability : The (R)-isomer’s higher activation energy barrier (72 kcal/mol) slows isomerization under ambient conditions but increases susceptibility to photoexcitation .
- Thermodynamic Stability : The (S)-isomer’s lower Gibbs free energy (-0.944 kcal/mol) makes it the dominant form at equilibrium, even if the (R)-isomer is initially synthesized .
- Experimental Validation : Accelerated aging studies under UV light (e.g., 254 nm) combined with chiral HPLC quantify isomerization rates .
Q. What challenges arise in achieving regioselective esterification of ibuprofen derivatives?
- Methodological Answer :
- Steric Hindrance : Bulky p-butyl groups reduce accessibility of the carboxylic acid moiety, favoring esterification at less hindered sites. Computational docking studies predict preferential binding of methanol to specific conformers .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) may improve regioselectivity by coordinating with the carbonyl oxygen, though H₂SO₄ remains standard for cost-effectiveness .
- Solvent Effects : Non-polar solvents (e.g., toluene) enhance esterification efficiency by reducing water content, shifting equilibrium toward product formation .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



